1-Propene, 1,1-dichloro-2-methyl-
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Overview
Description
1-Propene, 1,1-dichloro-2-methyl- is an organic compound with the molecular formula C₄H₆Cl₂ and a molecular weight of 124.996. It is a chlorinated derivative of propene, characterized by the presence of two chlorine atoms and a methyl group attached to the propene backbone. This compound is also known by its IUPAC name, 1,1-dichloro-2-methylpropene .
Preparation Methods
1-Propene, 1,1-dichloro-2-methyl- can be synthesized through various synthetic routes. One common method involves the chlorination of 2-methylpropene (isobutene) in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions .
Industrial production methods may involve the use of continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
1-Propene, 1,1-dichloro-2-methyl- undergoes various chemical reactions, including:
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻). These reactions typically occur under basic conditions and result in the formation of alcohols or ethers .
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Addition Reactions: : The double bond in 1-Propene, 1,1-dichloro-2-methyl- can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂). These reactions lead to the formation of dihalogenated or halogenated products .
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Oxidation Reactions: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions result in the formation of carboxylic acids or ketones depending on the reaction conditions .
Scientific Research Applications
1-Propene, 1,1-dichloro-2-methyl- has several scientific research applications, including:
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Chemistry: : It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .
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Biology: : The compound is studied for its potential biological activity and interactions with biomolecules. Research is conducted to understand its effects on cellular processes and its potential use in drug development .
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Medicine: : Although not widely used in medicine, the compound’s derivatives are explored for their potential therapeutic properties. Research focuses on developing new drugs with improved efficacy and reduced side effects .
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Industry: : 1-Propene, 1,1-dichloro-2-methyl- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and other industrial processes .
Mechanism of Action
The mechanism of action of 1-Propene, 1,1-dichloro-2-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-Propene, 1,1-dichloro-2-methyl- can be compared with other similar compounds, such as:
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1-Propene, 1-chloro-2-methyl-: : This compound has one chlorine atom and a methyl group attached to the propene backbone. It exhibits similar reactivity but differs in its substitution pattern .
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1,3-Dichloro-2-methyl-propene: : This compound has two chlorine atoms attached at different positions on the propene backbone. It exhibits different reactivity and chemical properties compared to 1-Propene, 1,1-dichloro-2-methyl- .
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1,1-Dichloro-1-propene: : This compound has two chlorine atoms attached to the same carbon atom in the propene backbone. It exhibits different reactivity and chemical properties compared to 1-Propene, 1,1-dichloro-2-methyl- .
The uniqueness of 1-Propene, 1,1-dichloro-2-methyl- lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
CAS No. |
6065-93-6 |
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Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,1-dichloro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h1-2H3 |
InChI Key |
GSQMUEGXIDQJES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(Cl)Cl)C |
Origin of Product |
United States |
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